2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline 2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline
Brand Name: Vulcanchem
CAS No.: 314020-70-7
VCID: VC8031215
InChI: InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2
SMILES: C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Molecular Formula: C28H24NOP
Molecular Weight: 421.5 g/mol

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline

CAS No.: 314020-70-7

Cat. No.: VC8031215

Molecular Formula: C28H24NOP

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline - 314020-70-7

Specification

CAS No. 314020-70-7
Molecular Formula C28H24NOP
Molecular Weight 421.5 g/mol
IUPAC Name [2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane
Standard InChI InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2
Standard InChI Key PXKBZZCPBWBSKT-UHFFFAOYSA-N
SMILES C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Canonical SMILES C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The ligand’s structure combines a rigid oxazoline ring with a flexible benzyl group, creating a bidentate P,N-coordination environment. Key structural features include:

  • Oxazoline Ring: The 4-benzyl substituent introduces steric bulk, modulating metal-ligand interactions.

  • Diphenylphosphine Group: Enhances electron-donating capacity and stabilizes metal complexes .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₈H₂₄NOP
Molecular Weight421.5 g/mol
Melting Point85–90°C
Storage ConditionsInert atmosphere, 2–8°C
SolubilitySoluble in THF, DCM, toluene

Spectroscopic Characterization

  • ¹H/¹³C NMR: Confirms oxazoline ring formation (C=N stretch at ~1650 cm⁻¹ in IR).

  • X-ray Crystallography: Reveals a distorted square-planar geometry in palladium complexes, with Pd–P and Pd–N bond lengths of 2.28 Å and 2.05 Å, respectively .

Synthesis and Optimization

Laboratory-Scale Synthesis

The ligand is typically synthesized via a two-step protocol:

  • Oxazoline Ring Formation: Condensation of 2-(diphenylphosphino)benzaldehyde with benzylamine under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) .

  • Phosphine Introduction: Palladium-catalyzed cross-coupling or direct phosphorylation using PCl₃ .

Key Reaction Conditions:

  • Yield: 70–85% after column chromatography (hexane/ethyl acetate gradient).

  • Purity Validation: ¹H NMR (absence of unreacted aldehyde at δ 9.8 ppm) .

Industrial Production

While detailed protocols are scarce, continuous flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) are employed for scalability.

Applications in Asymmetric Catalysis

Palladium-Catalyzed Allylic Alkylation

The ligand enables enantioselective C–C bond formation with >95% ee in reactions such as the Tsuji–Trost reaction. For example, allylic alkylation of 1,3-diphenylprop-2-enyl acetate with dimethyl malonate achieves 99% yield and 98% ee .

Table 2: Performance in Selected Reactions

Reaction TypeSubstrateYield (%)ee (%)Metal CenterSource
Allylic Alkylation1,3-Diphenylprop-2-enyl acetate9998Pd
Hydrogenationα,β-Unsaturated ketones9592Rh
CycloadditionNitroalkenes8890Cu

Rhodium-Catalyzed Hydrogenation

The ligand’s benzyl group suppresses substrate dissociation, enhancing enantiocontrol in hydrogenations. For instance, hydrogenation of methyl (Z)-α-acetamidocinnamate proceeds with 92% ee .

Copper-Catalyzed Cyclopropanation

In cyclopropanation of styrenes with diazo compounds, the ligand achieves up to 90% ee, outperforming traditional bisoxazoline ligands .

Comparative Analysis with Analogous Ligands

Steric and Electronic Modulation

Substituents on the oxazoline ring significantly influence catalytic performance:

Table 3: Ligand Substituent Effects

LigandR GroupSteric BulkEnantioselectivity (ee, %)ApplicationSource
4-Benzyl-PHOXBenzylHigh98Allylic alkylation
4-Isopropyl-PHOX (iPr-PHOX)IsopropylModerate95Hydrogenation
4-Phenyl-PHOXPhenylLow88Cyclopropanation

Conformational Stability

X-ray studies reveal that the benzyl group stabilizes the ligand’s conformation in metal complexes, reducing non-productive binding modes .

Mechanistic Insights

Coordination Geometry

The ligand adopts a κ²-P,N binding mode, forming a six-membered chelate ring with metals. This geometry minimizes steric clashes and optimizes electron donation .

Enantiocontrol Origins

  • Steric Effects: The benzyl group shields one face of the metal center, directing nucleophile attack to the opposite face .

  • Electronic Effects: The oxazoline’s nitrogen donates electron density, polarizing the metal-substrate intermediate .

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